molecular formula C22H25N5O2 B2418733 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1797307-22-2

1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2418733
CAS No.: 1797307-22-2
M. Wt: 391.475
InChI Key: DVFNHRKWFIKKOI-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-29-18-9-5-16(6-10-18)15-25-22(28)24-12-13-27-21(17-7-8-17)14-20(26-27)19-4-2-3-11-23-19/h2-6,9-11,14,17H,7-8,12-13,15H2,1H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFNHRKWFIKKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound's structure includes a pyrazole ring, a cyclopropyl group, a pyridine moiety, and a methoxybenzyl urea component. This unique combination of functional groups contributes to its diverse biological interactions.

Component Description
Pyrazole RingCentral to the compound's biological activity
Cyclopropyl GroupEnhances lipophilicity and receptor binding
Pyridine MoietyPotential for interaction with various biological targets
Methoxybenzyl UreaMay influence pharmacokinetic properties

Antimicrobial Properties

Research indicates that compounds containing pyrazole and urea functionalities exhibit antimicrobial activity. For instance, derivatives of pyrazolo[3,4-b]quinoline have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL . The specific compound discussed may similarly display antimicrobial properties due to its structural components.

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For example, studies have demonstrated that pyrazolyl-ureas can inhibit cancer cell proliferation through various mechanisms, including the inhibition of p38 MAPK pathways. One study reported an IC50 value of 53 nM for a related compound against the p38 enzyme, indicating significant anticancer activity . The specific compound may exhibit similar mechanisms due to the presence of the pyrazole ring.

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor for various enzymes involved in disease processes. For instance, studies on pyrazole derivatives have shown inhibitory activity against sEH (soluble epoxide hydrolase), with some compounds exhibiting IC50 values ranging from 16.2 to 50.2 nmol/L . This suggests that the compound could be explored for its ability to modulate enzymatic pathways relevant to inflammatory responses or cancer progression.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated several pyrazolyl-ureas for their antimicrobial properties against standard bacterial strains. The results indicated moderate antimicrobial activity with MIC values comparable to known antibiotics .
  • Anticancer Mechanisms : A recent screening identified novel anticancer compounds through multicellular spheroid models, leading to the discovery of derivatives that showed significant cell viability reduction in cancer cell lines . The structural similarity to the compound suggests it may also have potential in this area.
  • In Vivo Efficacy : In vivo studies are essential for understanding the therapeutic potential of such compounds. Preliminary data suggest that derivatives exhibit low hepatotoxicity and effective modulation of inflammatory cytokines in animal models, highlighting their potential as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

Cancer TypeGI50 Value (μM)
Melanoma0.1
Renal carcinoma0.5
Breast cancer0.3
Ovarian cancer0.2
Leukemia0.4

These values demonstrate the compound's potent efficacy against multiple types of cancer, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The results from disc diffusion assays reveal:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These findings suggest promising applications in treating bacterial and fungal infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on melanoma cell lines. The researchers found that treatment with concentrations as low as 0.1μM0.1\,\mu M led to significant apoptosis in cancer cells, indicating a potential pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it effectively inhibited bacterial growth, suggesting its use as an alternative treatment for resistant strains of bacteria.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this urea-pyrazole derivative?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) . For example, use factorial designs to evaluate critical variables such as reaction temperature, solvent polarity, and catalyst loading. Evidence from chemical engineering methodologies highlights the importance of DoE in reducing experimental runs while capturing interactions between variables . For instance, a central composite design could optimize yield by identifying nonlinear relationships between pyrazole cyclization conditions and urea coupling efficiency.

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Use accelerated stability testing with controlled temperature/humidity chambers (e.g., ICH Q1A guidelines). Monitor degradation via HPLC with a buffered mobile phase (e.g., ammonium acetate at pH 6.5 ) to resolve impurities. Polar surface area (PSA) and LogP values (calculated via computational tools) can predict solubility and permeability, informing storage conditions .

Q. What analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?

  • NMR spectroscopy : Focus on pyrazole proton environments (δ 6.5–8.5 ppm for pyridinyl and cyclopropyl groups) and urea NH signals.
  • Mass spectrometry : Confirm molecular ion peaks (exact mass ~454.5 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in similar urea derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for pyrazole-urea coupling?

Integrate quantum chemical calculations (e.g., density functional theory) with experimental kinetics to map energy barriers for urea formation. The ICReDD framework combines reaction path searches and experimental validation to identify intermediates, such as carbamate or isocyanate species, which may explain yield discrepancies . For example, competing pathways (e.g., nucleophilic substitution vs. SNAr) can be distinguished via transition-state analysis.

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound’s biological targets?

  • In silico docking : Screen against pyrazole-binding enzymes (e.g., kinase targets) using the compound’s 3D structure.
  • Pharmacophore modeling : Align the 4-methoxybenzyl group’s electronic profile with receptor hydrophobicity.
  • In vitro assays : Compare IC50 values of analogues with modified cyclopropyl or pyridinyl substituents, as seen in similar urea derivatives .

Q. How can researchers address low reproducibility in scaled-up synthesis?

Apply process analytical technology (PAT) to monitor critical quality attributes (CQAs) like particle size (via dynamic light scattering) and crystallinity (PXRD). Membrane separation technologies (e.g., nanofiltration) can purify intermediates, reducing batch-to-batch variability . For example, residual solvents from pyrazole cyclization (e.g., DMF) must meet ICH Q3C limits .

Q. What strategies validate the compound’s metabolic stability in preclinical models?

  • Microsomal assays : Use liver microsomes to identify oxidative hotspots (e.g., methoxybenzyl demethylation).
  • LC-MS/MS metabolomics : Track phase I/II metabolites, leveraging PSA/LogP data to predict clearance rates .
  • Isotope labeling : Incorporate deuterium at the cyclopropyl group to assess metabolic liability .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies between computational solubility predictions and experimental results?

Combine molecular dynamics simulations (e.g., solvation free energy calculations) with experimental solubility measurements in biorelevant media (e.g., FaSSIF/FeSSIF). Discrepancies may arise from polymorphic forms or aggregation, which can be detected via differential scanning calorimetry (DSC) .

Q. What approaches mitigate off-target effects observed in cell-based assays?

  • Proteome-wide profiling : Use affinity chromatography with the compound immobilized on resin.
  • CRISPR-Cas9 screens : Identify genes modulating cytotoxicity.
  • Metabolomic profiling : Link off-target effects to pathway disruptions (e.g., urea cycle interference) .

Methodological Resources

  • Reactor design : Optimize mixing efficiency for exothermic urea coupling using CFD simulations .
  • Reaction scale-up : Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain heat/mass transfer .

For further guidance, consult peer-reviewed protocols for pyrazole-urea derivatives and computational reaction design frameworks .

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